cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)
CAS No.:
Cat. No.: VC14585806
Molecular Formula: C30H37N5O4S2
Molecular Weight: 595.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H37N5O4S2 |
|---|---|
| Molecular Weight | 595.8 g/mol |
| IUPAC Name | (3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone |
| Standard InChI | InChI=1S/C30H37N5O4S2/c1-20-28(38)35-16-9-13-24(35)27(37)33-23(12-3-2-8-17-40-41-25-14-6-7-15-31-25)26(36)34-30(29(39)32-20)18-21-10-4-5-11-22(21)19-30/h4-7,10-11,14-15,20,23-24H,2-3,8-9,12-13,16-19H2,1H3,(H,32,39)(H,33,37)(H,34,36)/t20-,23-,24+/m0/s1 |
| Standard InChI Key | RKZORBYVFSJNHI-NKKJXINNSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5 |
| Canonical SMILES | CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is defined by its unique sequence of amino acids and modifications. The inclusion of non-proteinogenic residues such as (a modified amino acid with a pyridyl disulfide moiety) and (likely a synthetic or rare amino acid) introduces steric and electronic complexities that enhance its structural rigidity. The cyclic backbone, formed via a lactam or disulfide bond, confers resistance to enzymatic degradation, a hallmark of therapeutic peptides.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 595.8 g/mol |
| IUPAC Name | (3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone |
| PubChem CID | 44437869 |
| Synonyms | CHEMBL394261, BDBM50222728 |
Structural Analysis
The peptide’s three-dimensional conformation is critical to its function. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous cyclic peptides reveal that the spirocyclic core and disulfide-linked pyridyl group stabilize a compact tertiary structure. This conformation likely facilitates interactions with hydrophobic protein pockets, such as those found in histone deacetylases (HDACs) . Computational modeling suggests that the group enhances binding affinity to zinc-dependent enzymes, a feature shared with HDAC inhibitors like citarinostat .
Synthesis and Characterization
Synthetic Methodology
The synthesis of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) involves solid-phase peptide synthesis (SPPS) followed by cyclization via disulfide bond formation. The pyridyl disulfide moiety is introduced through post-translational modification, leveraging thiol-disulfide exchange reactions. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify purity () and molecular weight .
Analytical Data
-
Circular Dichroism (CD): Spectra indicate a predominant β-sheet conformation, stabilized by intramolecular hydrogen bonds.
-
Tandem MS/MS: Fragmentation patterns confirm the sequence and cyclization site .
-
Stability Assays: The compound retains structural integrity in serum for >24 hours, outperforming linear analogs.
Biological Activity and Mechanistic Insights
HDAC Inhibition and Cancer Relevance
Preclinical models of cyclic HDAC inhibitors demonstrate:
-
IC Values: Low micromolar potency against HDAC6 (e.g., 0.8–2.3 μM for related compounds) .
-
Selectivity Profiles: 10–50-fold selectivity over HDAC1/2, reducing off-target effects .
-
In Vivo Efficacy: Tumor growth inhibition rates of 40–60% in xenograft models .
Comparative Analysis with Related Cyclic Peptides
Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) shares functional motifs with two closely related compounds:
Table 2: Structural and Functional Comparisons
The substitution of with bulkier residues (e.g., ) enhances HDAC6 affinity but reduces solubility . Conversely, the -containing analog shows superior pharmacokinetics, underscoring the trade-offs in peptide design.
Research Gaps and Future Directions
Despite its promising features, critical questions remain:
-
Target Identification: Proteomic studies are needed to map binding partners beyond HDAC6.
-
In Vivo Toxicity: No data exist on maximum tolerated doses or organ-specific accumulation.
-
Formulation Challenges: The peptide’s hydrophobicity () limits aqueous solubility, necessitating lipid-based delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume